Comparative Antimalarial Potency: Mefloquine vs. Chloroquine and Artemisinin in P. falciparum
In an in vitro SYBR Green assay against Plasmodium falciparum, mefloquine hydrochloride exhibited an IC50 of 3.9 ± 2.7 nM, demonstrating significantly higher potency compared to artemisinin (IC50 = 11.7 ± 8.7 nM) [1]. In a separate study on a chloroquine-resistant strain (PF.IBS2), the (+)-mefloquine enantiomer was more potent than the (-)-mefloquine enantiomer, with IC50 values of 1.17 µM and 4.09 µM, respectively [2].
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | Mefloquine: 3.9 ± 2.7 nM; (+)-Mefloquine: 1.17 µM |
| Comparator Or Baseline | Artemisinin: 11.7 ± 8.7 nM; (-)-Mefloquine: 4.09 µM |
| Quantified Difference | Mefloquine is ~3-fold more potent than artemisinin in this assay. The (+)-enantiomer is ~3.5-fold more potent than the (-)-enantiomer. |
| Conditions | SYBR Green assay; P. falciparum; 72-hour exposure; nonlinear regression analysis. |
Why This Matters
These data establish mefloquine's superior in vitro potency against P. falciparum compared to artemisinin, and demonstrate the stereospecific activity of its enantiomers, which is critical for analytical method development and understanding structure-activity relationships.
- [1] Prudhomme J, et al. Marine Actinomycetes: A New Source of Compounds against the Human Malaria Parasite. PLoS ONE. 2008;3(6):e2335. View Source
- [2] Souri E, et al. In vitro activity of mefloquine and its enantiomers against Plasmodium falciparum. Iranian Journal of Pharmacology and Therapeutics. 2002;1(1):7-0. View Source
